N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-11-7-6-10-17(18)19(27-2)13-22-21(25)15-12-20(24)23(14-15)16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUDMLKHQYLJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Methoxy Group Addition: The methoxy groups are added through methylation reactions using reagents like methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Published Research
The following compounds share key structural motifs with the target molecule:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 4-fluorophenylpiperazinylsulfonylethyl group in introduces a sulfonyl-piperazine motif, which may improve solubility and target engagement compared to the simpler methoxyethyl chain in the target compound. The 2-fluorophenylaminoethoxy group in adds hydrogen-bonding capacity via the amide and fluorine, while the 4-methoxybenzylamide substituent may influence metabolic stability .
Core Scaffold Variations: The thiazolidinone-pyridine hybrid in replaces the pyrrolidine ring with a thiazolidinone, altering conformational flexibility and electronic properties.
However, the analogue in shows moderate inhibitory activity (IC₅₀ = 81.8 μM), suggesting that structural modifications like sulfonyl-piperazine groups may enhance potency.
Research Implications and Limitations
- Structural Optimization : The methoxy groups in the target compound may improve membrane permeability but could reduce metabolic stability compared to halogenated analogues (e.g., fluorophenyl or chlorophenyl derivatives) .
- Data Gaps : Direct comparative studies on binding kinetics, toxicity, or in vivo efficacy are absent in the provided evidence. Further research is needed to evaluate the target molecule’s pharmacokinetic profile against its analogues.
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as 2-methoxyphenylacetic acid. The process may include the formation of intermediates followed by coupling reactions with amines or other functional groups under specific reaction conditions to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 20 | Apoptosis induction |
| 2 | MCF7 | 15 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
The biological activity of this compound is thought to be mediated through several pathways:
Anticancer Mechanisms:
- Apoptosis Induction: Triggers intrinsic pathways leading to programmed cell death.
- Cell Cycle Arrest: Prevents progression through the cell cycle, particularly at the G0/G1 phase.
Antimicrobial Mechanisms:
- Membrane Disruption: Alters membrane integrity leading to cell lysis.
- Inhibition of Protein Synthesis: Interferes with ribosomal function, hindering bacterial growth.
4. Pharmacokinetics
Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) is crucial for evaluating the therapeutic potential of this compound:
- Absorption: Rapid absorption post-administration.
- Distribution: High affinity for tissues, particularly those involved in tumor growth.
- Metabolism: Primarily hepatic metabolism with potential for bioactivation.
- Excretion: Renal excretion as metabolites.
5. Case Studies
A case study involving a derivative of this compound demonstrated its efficacy in reducing tumor size in a murine model of lung cancer. The treatment group showed a significant reduction in tumor volume compared to controls, highlighting its potential for further development as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be controlled to improve yield?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrrolidine ring via cyclization of a β-ketoamide precursor under acidic or basic conditions.
- Step 2: Introduction of the 2-methoxy-2-(2-methoxyphenyl)ethyl side chain via nucleophilic substitution or reductive amination.
- Step 3: Final carboxamide coupling using activating agents like EDC/HOBt.
Critical Conditions:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts: Acid catalysts (e.g., trifluoroacetic acid) improve cyclization efficiency, while Pd-based catalysts may aid coupling reactions .
- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., carboxamide formation) to minimize side reactions .
Yield Optimization:
- Monitor reaction progress via TLC (Rf values) and NMR (disappearance of starting material peaks) .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- 1H/13C NMR Spectroscopy: Assign peaks to confirm substituent positions (e.g., methoxy groups at δ 3.2–3.8 ppm; pyrrolidine carbonyl at δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., [M+H]+ ion matching exact mass within 5 ppm error) .
- X-ray Crystallography: Resolve stereochemistry and confirm spatial arrangement of the pyrrolidine ring and substituents .
Purity Assessment:
- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to achieve >95% purity .
Basic: How can initial biological activity screening be designed for this compound?
Answer:
In Vitro Assays:
- Enzyme Inhibition: Test against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods (IC50 determination) .
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves to calculate Ki values .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (EC50 vs. normal cells) .
Controls: Include positive controls (e.g., acarbose for α-glucosidase) and vehicle-only blanks to validate assay conditions .
Advanced: How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
Answer:
SAR Strategies:
- Substituent Variation: Replace methoxy groups with halogens (e.g., -F, -Cl) or bulkier alkoxy chains to enhance target binding .
- Scaffold Modification: Compare activity of pyrrolidine-3-carboxamide derivatives vs. piperidine or azetidine analogs to assess ring size impact .
Data Analysis:
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzyme active sites) .
- Validate predictions with site-directed mutagenesis of key residues in the target protein .
Example Finding:
Methoxy groups at the 2-position of the phenyl ring improve metabolic stability but reduce solubility—balance via logP optimization .
Advanced: What methodologies resolve contradictions in biological data (e.g., inconsistent IC50 values across studies)?
Answer:
Root-Cause Analysis:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with inter-lab reproducibility tests .
- Compound Stability: Perform LC-MS stability studies in assay buffers to detect degradation products .
Statistical Approaches:
- Use Grubbs’ test to identify outliers in dose-response datasets.
- Apply hierarchical clustering to group data by experimental conditions (e.g., cell passage number, serum batch) .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?
Answer:
Strategies:
- Solubility Enhancement: Use co-solvents (e.g., PEG 400) or formulate as nanoparticles (<200 nm) .
- Metabolic Stability: Introduce deuterium at labile positions (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
In Vivo Validation:
- Pharmacokinetic Profiling: Measure plasma concentration-time curves in rodents (IV vs. oral administration) to calculate AUC and t1/2 .
Advanced: What computational tools are recommended for mechanistic studies of this compound?
Answer:
Tools and Workflows:
- Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., GROMACS, 100 ns simulations) .
- QSAR Modeling: Use MOE or Schrödinger to correlate substituent electronegativity with bioactivity .
- ADMET Prediction: SwissADME or pkCSM to forecast absorption, toxicity, and CYP inhibition profiles .
Validation: Cross-check predictions with experimental data (e.g., microsomal stability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
